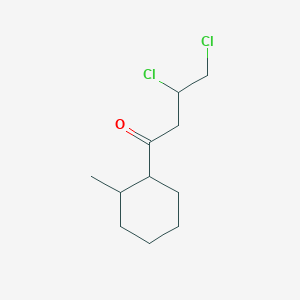
3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one is an organic compound with the molecular formula C11H18Cl2O It is a derivative of butanone, featuring a cyclohexyl ring substituted with a methyl group and two chlorine atoms on the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one typically involves the chlorination of 1-(2-methylcyclohexyl)butan-1-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction parameters are optimized for maximum yield and efficiency. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1-(2-methylcyclohexyl)butan-2-one: Similar structure but with a different position of the carbonyl group.
3,4-Dichloro-1-(2-methylcyclohexyl)pentan-1-one: Similar structure but with an extended carbon chain.
Uniqueness
3,4-Dichloro-1-(2-methylcyclohexyl)butan-1-one is unique due to its specific substitution pattern and the presence of both a cyclohexyl ring and chlorine atoms. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88960-65-0 |
|---|---|
Molecular Formula |
C11H18Cl2O |
Molecular Weight |
237.16 g/mol |
IUPAC Name |
3,4-dichloro-1-(2-methylcyclohexyl)butan-1-one |
InChI |
InChI=1S/C11H18Cl2O/c1-8-4-2-3-5-10(8)11(14)6-9(13)7-12/h8-10H,2-7H2,1H3 |
InChI Key |
AOIYMPAVLXMPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(=O)CC(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















